[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine molecule, a type of glycerophospholipid. It consists of one chain of palmitic acid at the C-1 position and one chain of docosapentaenoic acid at the C-2 position . The palmitic acid moiety is derived from sources such as fish oils, milk fats, vegetable oils, and animal fats, while the docosapentaenoic acid moiety is derived from fish oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with palmitic acid and docosapentaenoic acid. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone .
Industrial Production Methods
Industrial production methods for phosphatidylcholines like this compound often involve extraction from natural sources such as egg yolk or soybeans, followed by purification processes. Enzymatic methods are also employed to achieve higher specificity and yield .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the docosapentaenoic acid chain can lead to the formation of hydroperoxides and other oxidized derivatives .
Scientific Research Applications
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It plays a role in cell membrane structure and function, making it a valuable compound for studying membrane dynamics and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in relation to cardiovascular health and inflammation.
Industry: It is used in the formulation of liposomes for drug delivery systems
Mechanism of Action
The mechanism by which [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosapentaenoic acid moiety, in particular, is known to modulate inflammatory responses and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
PC(160/181(9Z)): Contains oleic acid instead of docosapentaenoic acid.
PC(160/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains docosahexaenoic acid instead of docosapentaenoic acid.
PC(170/225(7Z,10Z,13Z,16Z,19Z)): Contains heptadecanoic acid instead of palmitic acid.
Uniqueness
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of docosapentaenoic acid, which imparts specific biological activities related to inflammation and membrane dynamics .
Properties
Molecular Formula |
C46H82NO8P |
---|---|
Molecular Weight |
808.1 g/mol |
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,29-27-/t44-/m1/s1 |
InChI Key |
ARDJUHDXABDVFH-ZHSIBHBUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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